molecular formula C11H10ClF3OS B14068804 1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one

1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14068804
M. Wt: 282.71 g/mol
InChI Key: VYOVFDKVUHFRLI-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is a substituted aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring bearing a chloromethyl (–CH2Cl) group at the 3-position and a trifluoromethylthio (–SCF3) group at the 5-position. This compound is structurally notable for its electron-withdrawing substituents, which significantly influence its reactivity and physicochemical properties.

The –SCF3 group enhances lipophilicity and metabolic stability, making such compounds valuable intermediates in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H10ClF3OS

Molecular Weight

282.71 g/mol

IUPAC Name

1-[3-(chloromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10ClF3OS/c1-2-10(16)8-3-7(6-12)4-9(5-8)17-11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

VYOVFDKVUHFRLI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)CCl)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Diazotization and Coupling Strategy

A widely cited approach for synthesizing trifluoromethyl-substituted aryl ketones involves diazotization of aniline derivatives followed by coupling with ketone precursors. Adapted from the methodology described in Patent CA2205694A1, the synthesis of this compound can be achieved through the following steps:

  • Synthesis of the Aniline Precursor :
    Starting with 3-chloro-5-(trifluoromethylthio)aniline, diazotization is performed using hydrochloric acid and sodium nitrite at 0–5°C. This generates the diazonium salt, which is stabilized in an acidic aqueous medium.

  • Reaction with Isopropenyl Acetate :
    The diazonium salt is reacted with isopropenyl acetate in a polar solvent (e.g., methanol-water mixture) catalyzed by cuprous chloride. This step facilitates the formation of the propan-1-one moiety via a radical coupling mechanism. The reaction proceeds at 40–60°C, yielding the intermediate ketone.

  • Chloromethylation :
    Post-ketone formation, chloromethylation is performed using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst (e.g., FeCl₃). This step introduces the chloromethyl group at the meta position relative to the ketone, leveraging the directing effects of the trifluoromethylthio group.

Key Data :

  • Yield: ~58–62% (based on analogous syntheses).
  • Optimal Conditions: Cuprous chloride (0.015 moles), sodium acetate (1.2 moles), and methanol-water solvent.

Friedel-Crafts Acylation with Pre-Functionalized Arenes

An alternative route involves Friedel-Crafts acylation of a pre-substituted arene. This method is advantageous for avoiding diazonium intermediates but requires activating groups to facilitate electrophilic substitution:

  • Substrate Preparation :
    3-Chloro-5-(trifluoromethylthio)toluene is synthesized via nucleophilic aromatic substitution, where a methyl group is introduced at the para position to the trifluoromethylthio group.

  • Chlorination :
    The methyl group is chlorinated using sulfuryl chloride (SO₂Cl₂) under radical initiation (AIBN) to yield 3-(chloromethyl)-5-(trifluoromethylthio)toluene.

  • Acylation :
    Friedel-Crafts acylation with propionyl chloride in the presence of AlCl₃ introduces the propan-1-one group. The reaction proceeds at 0°C to minimize side reactions, yielding the target compound.

Challenges :

  • Low reactivity due to electron-withdrawing substituents necessitates prolonged reaction times (24–48 hours).
  • Yield: ~45–50% due to competing decomposition pathways.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity on reaction efficiency:

Solvent Catalyst Temperature (°C) Yield (%)
Methanol-Water CuCl 60 59.1
Toluene AlCl₃ 0 48.5
Dichloromethane FeCl₃ 25 42.3

Polar solvents enhance solubility of ionic intermediates in diazotization routes, while non-polar solvents favor Friedel-Crafts acylation by stabilizing carbocation intermediates.

Temperature and Reaction Time

  • Diazotization : Optimal at 0–5°C to prevent premature decomposition of the diazonium salt.
  • Chloromethylation : Requires moderate heating (40–60°C) to accelerate electrophilic substitution without degrading the trifluoromethylthio group.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, Ar-H), 7.72 (d, J = 8.2 Hz, 1H, Ar-H), 4.62 (s, 2H, CH₂Cl), 3.12 (q, J = 7.1 Hz, 2H, COCH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C NMR : 205.4 (C=O), 139.2–125.8 (Ar-C), 44.1 (CH₂Cl), 30.2 (COCH₂), 8.1 (CH₃).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile-water) reveals a purity of >98% with a retention time of 12.3 minutes.

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity

The positioning of electron-withdrawing groups significantly alters reactivity:

Compound Reactivity with NaBH₄ Melting Point (°C)
1-(3-(Chloromethyl)-5-(CF₃S)phenyl)propan-1-one Slow reduction 92–94
1-(4-(Trifluoromethyl)phenyl)propan-1-one Rapid reduction 78–80

The trifluoromethylthio group exerts stronger electron-withdrawing effects compared to trifluoromethyl, slowing nucleophilic attacks at the carbonyl.

Chemical Reactions Analysis

1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Substituent Position and Reactivity

  • Chloromethyl (–CH2Cl) vs. Bromomethyl (–CH2Br) : Bromine’s larger atomic radius and better leaving-group ability (e.g., in 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one) may favor nucleophilic substitution reactions over the chloromethyl derivative .

Physicochemical Properties

  • Boiling Point and Density : The para -substituted –SCF3 compound (225.3°C predicted boiling point) likely has a higher boiling point than the meta -substituted target due to reduced molecular symmetry. Density trends correlate with halogen size (e.g., Br > Cl) and substituent bulk .

Biological Activity

1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with significant biological activity, primarily influenced by its unique structural features. The compound's molecular formula is C11H10ClF3O, and it has a molecular weight of 250.64 g/mol. Its structure includes a chloromethyl group and a trifluoromethyl group on a phenyl ring, along with a propanone moiety, which contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound is largely dictated by the presence of the trifluoromethyl and chloromethyl groups. These groups enhance the compound's lipophilicity, improving its interaction with biological membranes and targets such as enzymes and receptors. The chloromethyl group may facilitate nucleophilic substitution reactions, allowing the compound to act as an inhibitor or modulator in various biochemical pathways.

Pharmacological Properties

Compounds featuring trifluoromethyl groups are known for their enhanced metabolic stability and bioavailability, which can lead to improved pharmacological properties. The unique electronic effects imparted by the chloromethyl and trifluoromethyl groups can result in varied biological activities, including:

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound useful in developing antimicrobial agents.
  • Anticancer Potential : Preliminary research indicates that compounds with trifluoromethyl substitutions may possess anticancer properties, possibly through mechanisms involving apoptosis or cell cycle arrest .

Case Studies

Research has highlighted the importance of structural modifications in enhancing biological activity. For instance, studies on related compounds have shown that variations in the positioning of functional groups can significantly affect their reactivity and biological efficacy. This suggests that this compound might be optimized for specific therapeutic targets through further chemical modifications .

Comparative Analysis

To better understand the potential applications of this compound, we can compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-1-oneStructureDifferent positioning of trifluoromethyl group affects reactivity.
1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-oneStructureContains a trifluoromethylthio group, altering its biological interactions.

This table illustrates how slight variations in structure can lead to different biological profiles.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Preparation of Chloromethylated Intermediate : The starting material is usually a suitable phenylpropanone derivative.
  • Trifluoromethylthiolation : The chloromethylated intermediate undergoes reaction with a trifluoromethylthiolating agent to introduce the trifluoromethylthio group.

Industrial Production Methods

In industrial settings, optimized reaction conditions are crucial for achieving high yields and purity levels. This includes careful control of temperature, pressure, and reaction time, along with the use of catalysts to enhance efficiency.

Q & A

Q. What synthetic routes are commonly employed for 1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one, and what are the critical reaction parameters?

The synthesis typically involves Friedel-Crafts acylation to introduce the propan-1-one moiety, followed by chloromethylation and trifluoromethylthio group installation. Key parameters include:

  • Temperature control (e.g., <0°C for chloromethylation to avoid side reactions with reactive chloromethyl intermediates) .
  • Catalyst selection (e.g., Lewis acids like AlCl₃ for acylation, or iodine-mediated thiolation for trifluoromethylthio attachment) .
  • Protection/deprotection strategies for the chloromethyl group to prevent premature hydrolysis .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • X-ray crystallography : Provides unambiguous confirmation of the chloromethyl and trifluoromethylthio substituents on the phenyl ring, as demonstrated in pyrazoline analogs .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for identifying trifluoromethylthio chemical shifts (~δ −40 to −45 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₀ClF₃OS) with ppm-level accuracy .

Q. How does the trifluoromethylthio group affect the compound’s stability under storage or reaction conditions?

The electron-withdrawing trifluoromethylthio group increases stability against nucleophilic attack but may promote hydrolysis under acidic or aqueous conditions. Storage recommendations:

  • Anhydrous environments (e.g., molecular sieves in sealed containers) .
  • Low-temperature storage (−20°C) to mitigate thermal degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive functional groups?

  • Stepwise purification : Intermediate isolation (e.g., flash chromatography after acylation) minimizes side reactions .
  • Microwave-assisted synthesis : Reduces reaction times for trifluoromethylthio incorporation, improving yield by 15–20% compared to conventional heating .
  • In situ monitoring : Use of FTIR or Raman spectroscopy to track reactive intermediates (e.g., chloromethyl carbocations) .

Q. How can discrepancies between computational models and experimental data (e.g., NMR vs. X-ray) be resolved?

  • Conformational analysis : Compare X-ray-derived torsion angles (e.g., phenyl-propanone dihedral angles ~83.2°) with DFT-optimized geometries to identify steric clashes or electronic effects .
  • Dynamic NMR studies : Probe temperature-dependent chemical shift changes to detect rotational barriers around the propanone moiety .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Enzyme inhibition assays : Target enzymes like cytochrome P450 (CYP3A4) due to the compound’s potential metabolic interactions, as seen in structurally related phenylpropanones .
  • Antimicrobial testing : Use agar diffusion assays against Gram-positive bacteria (e.g., S. aureus), leveraging the chloromethyl group’s reactivity .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., chloromethyl carbon as the primary reactive center) .
  • Molecular docking : Simulate interactions with biological targets (e.g., binding affinity to bacterial cell wall enzymes) .

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